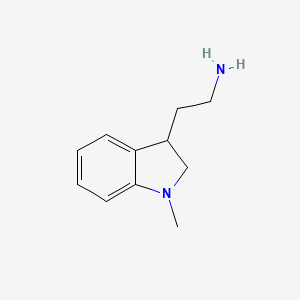![molecular formula C29H28N2O5 B12118845 2-[[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B12118845.png)
2-[[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-Pro-Phe-OH: is a compound used in peptide synthesis. It consists of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to a dipeptide composed of proline (Pro) and phenylalanine (Phe). The Fmoc group is commonly used in solid-phase peptide synthesis (SPPS) to protect the amino group of amino acids during the synthesis process .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: Industrial production of Fmoc-Pro-Phe-OH typically involves automated SPPS, where the dipeptide is synthesized on a solid support resin. The process includes repeated cycles of Fmoc deprotection and amino acid coupling .
Análisis De Reacciones Químicas
Types of Reactions:
Fmoc Deprotection: The Fmoc group is removed using a base such as piperidine, which forms a stable adduct with the dibenzofulvene byproduct.
Coupling Reactions: The dipeptide can undergo further coupling reactions to form longer peptide chains using reagents like HATU and DIPEA.
Common Reagents and Conditions:
Fmoc Deprotection: 20% piperidine in N,N-dimethylformamide (DMF).
Coupling Reagents: HATU, DIPEA.
Major Products:
Fmoc Deprotection: Pro-Phe-OH (deprotected dipeptide).
Coupling Reactions: Longer peptide chains.
Aplicaciones Científicas De Investigación
Chemistry:
Peptide Synthesis: Fmoc-Pro-Phe-OH is used as a building block in the synthesis of peptides and proteins.
Biology:
Protein Engineering: It is used in the design and synthesis of peptides for studying protein-protein interactions.
Medicine:
Drug Delivery: Peptide-based hydrogels and nanogels incorporating Fmoc-Pro-Phe-OH are used for the delivery of therapeutic agents.
Industry:
Mecanismo De Acción
Mechanism:
Fmoc Protection: The Fmoc group protects the amino group of proline by forming a stable carbamate linkage.
Deprotection: The Fmoc group is removed by base-catalyzed cleavage, releasing the free amino group for further reactions.
Molecular Targets and Pathways:
Peptide Synthesis Pathway: The compound is involved in the stepwise assembly of peptides on a solid support resin.
Comparación Con Compuestos Similares
Fmoc-Phe-OH: Similar to Fmoc-Pro-Phe-OH but lacks the proline residue.
Fmoc-Pro-OH: Contains only the proline residue with the Fmoc protecting group.
Uniqueness:
Propiedades
Fórmula molecular |
C29H28N2O5 |
|---|---|
Peso molecular |
484.5 g/mol |
Nombre IUPAC |
2-[[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C29H28N2O5/c32-27(30-25(28(33)34)17-19-9-2-1-3-10-19)26-15-8-16-31(26)29(35)36-18-24-22-13-6-4-11-20(22)21-12-5-7-14-23(21)24/h1-7,9-14,24-26H,8,15-18H2,(H,30,32)(H,33,34) |
Clave InChI |
ZLLLIQSZNKOVSQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)NC(CC5=CC=CC=C5)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid, 4-amino-7-methyl-, methyl ester](/img/structure/B12118764.png)



![5-Thiazolecarboxylic acid, 2-[2-[4-(1,1-dimethylpropyl)phenoxy]ethyl]-4-methyl-](/img/structure/B12118806.png)
![Cyclohexylmethyl[(2,3,4,5-tetramethylphenyl)sulfonyl]amine](/img/structure/B12118815.png)
![Ethyl 4,5-dimethyl-2-{[3-(1,2,3,4-tetrahydroisoquinolin-2-yl)quinoxalin-2-yl]amino}thiophene-3-carboxylate](/img/structure/B12118821.png)


![2-{(E)-[(1,1-dioxidotetrahydrothiophen-3-yl)imino]methyl}phenol](/img/structure/B12118846.png)


![2-hydroxy-N-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]benzamide](/img/structure/B12118855.png)
![N-tert-butyl-2-[(4-ethoxyphenyl)formamido]acetamide](/img/structure/B12118859.png)
